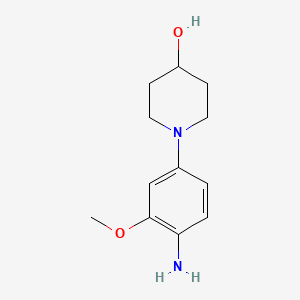

1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Description

BenchChem offers high-quality 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-amino-3-methoxyphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-16-12-8-9(2-3-11(12)13)14-6-4-10(15)5-7-14/h2-3,8,10,15H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRKSIZPNZPJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00722558 | |

| Record name | 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761440-87-3 | |

| Record name | 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Amino-3-methoxyphenyl)piperidin-4-ol CAS 761440-87-3 properties

An In-depth Technical Guide to 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol (CAS 761440-87-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, explore a robust synthetic pathway with detailed protocols, predict its spectral characteristics, and discuss its applications as a versatile scaffold in drug discovery.

Core Compound Identity and Physicochemical Properties

1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is a substituted aniline derivative incorporating a piperidin-4-ol moiety. This unique combination of a nucleophilic aromatic amine, a secondary aliphatic amine, and a secondary alcohol makes it a highly valuable and versatile intermediate for creating complex molecular architectures.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 761440-87-3 | [1][2] |

| IUPAC Name | 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol | |

| Synonyms | 1-[4-amino-3-(methyloxy)phenyl]-4-piperidinol | [2] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][2][3] |

| Molecular Weight | 222.28 g/mol | [1][2][3] |

| Purity | Commonly available at ≥95% | [3] |

| Appearance | White to off-white solid (predicted) |

| Storage | Store at room temperature, sealed in a dry, dark place |[1][2] |

Synthesis and Purification Strategy

The synthesis of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is not extensively detailed in public literature, as it is primarily a commercial building block. However, a logical and robust synthetic route can be designed based on established organometallic cross-coupling reactions, such as the Buchwald-Hartwig amination. This approach offers high yields and functional group tolerance.

Retrosynthetic Analysis & Rationale

The primary C-N bond connecting the phenyl ring and the piperidine nitrogen is the most logical disconnection point. This retrosynthetic approach identifies two readily available starting materials: a protected 4-halo-2-methoxyaniline and piperidin-4-ol.

The choice of a Buchwald-Hartwig amination is based on its proven efficacy in forming aryl amine bonds, which is often challenging using classical methods like nucleophilic aromatic substitution (SNA_r_), especially with electron-rich anilines. The palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the coupling of the aryl halide with the piperidine amine.

Proposed Synthetic Workflow

Detailed Experimental Protocol (Proposed)

Step 1: Protection of 4-Bromo-2-methoxyaniline

-

Rationale: The primary aniline of the starting material is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent self-coupling and other side reactions during the subsequent palladium-catalyzed amination.

-

Procedure:

-

Dissolve 4-bromo-2-methoxyaniline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

-

Add triethylamine (TEA, 1.5 eq) to the solution and cool to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-bromo-2-methoxyphenyl)carbamate, which can be used without further purification.

-

Step 2: Buchwald-Hartwig Amination

-

Rationale: This is the key C-N bond-forming step. A palladium catalyst (e.g., Pd₂(dba)₃), a sterically hindered phosphine ligand (e.g., XPhos), and a non-nucleophilic base (e.g., NaOtBu) are used to couple the aryl bromide with the secondary amine of piperidin-4-ol. Toluene is a common high-boiling solvent for this transformation.

-

Procedure:

-

To an oven-dried flask, add the protected aryl bromide from Step 1 (1.0 eq), piperidin-4-ol (1.2 eq)[4][5], sodium tert-butoxide (1.4 eq), and the phosphine ligand (e.g., XPhos, 5 mol%).

-

Purge the flask with an inert gas (Argon or Nitrogen).

-

Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) followed by anhydrous toluene.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Concentrate the filtrate in vacuo. The crude residue can be purified by flash column chromatography on silica gel.

-

Step 3: Boc Deprotection

-

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to unmask the primary aniline, yielding the target compound.

-

Procedure:

-

Dissolve the purified, coupled product from Step 2 in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (4 M) and stir at room temperature for 1-4 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify to pH > 10 with a 1 M NaOH solution to neutralize the acid and deprotonate the amine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol.

-

Spectroscopic Characterization (Predicted)

While specific spectral data is not publicly available, the structure of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol allows for a confident prediction of its key spectroscopic features. Such characterization is essential for confirming the identity and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Rationale |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 6.2 - 6.8 ppm | Three protons on the electron-rich aromatic ring, likely appearing as a doublet, a singlet (or narrow doublet), and a doublet. |

| -OCH₃ | δ ~3.8 ppm (singlet) | Methoxy group protons adjacent to the aromatic ring. | |

| -NH₂ | δ ~4.5 ppm (broad singlet) | Amine protons, signal may be broad and exchangeable with D₂O. | |

| Piperidine -CH(OH) | δ ~3.6 - 3.9 ppm (multiplet) | Proton on the carbon bearing the hydroxyl group. | |

| Piperidine -CH₂N- | δ ~2.9 - 3.2 ppm (multiplet) | Protons on carbons adjacent to the piperidine nitrogen. | |

| Piperidine -CH₂- | δ ~1.5 - 2.0 ppm (multiplet) | Remaining protons on the piperidine ring. | |

| -OH | δ ~2.0 - 4.0 ppm (broad singlet) | Hydroxyl proton, signal may be broad and its position is concentration-dependent. | |

| ¹³C NMR | Aromatic Carbons | δ 100 - 150 ppm | Six distinct signals for the substituted benzene ring. |

| Aliphatic Carbons | δ 40 - 70 ppm | Four signals corresponding to the piperidine ring carbons. | |

| Methoxy Carbon | δ ~55 ppm | Signal for the -OCH₃ carbon. | |

| MS (ESI+) | [M+H]⁺ | m/z 223.14 | Calculated for C₁₂H₁₉N₂O₂⁺. |

| IR | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Characteristic for a primary amine. |

| O-H Stretch | 3200-3600 cm⁻¹ (broad) | Characteristic for an alcohol. | |

| C-O Stretch | 1000-1300 cm⁻¹ | Aryl ether and secondary alcohol C-O stretches. |

| | C-N Stretch | 1180-1360 cm⁻¹ | Aryl and aliphatic amine stretches. |

Applications in Drug Discovery

1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the strategic placement of reactive functional groups that allow for diverse chemical modifications.

-

Scaffold for Bioactive Molecules: The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[6] The piperidin-4-ol motif, in particular, is a versatile intermediate for compounds targeting a range of conditions.[7]

-

Key Building Block: This compound has been explicitly cited in patent literature as an intermediate in the synthesis of potent kinase inhibitors, highlighting its direct relevance in the development of novel therapeutics.[8]

-

Vector for Functionalization: The primary aromatic amine and the secondary alcohol serve as handles for further chemical elaboration, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. The aminophenylpiperidine core is central to compounds developed as N-type calcium channel blockers for pain management and as Farnesoid X receptor (FXR) partial agonists for metabolic diseases.[9][10]

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol. However, based on structurally related compounds like piperidine and 4-hydroxypiperidine, a high degree of caution is warranted.[4]

-

Potential Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[4] May cause skin irritation or serious eye damage.[11][12] Aniline derivatives can be toxic.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[11][13]

-

Handling:

-

Storage: Keep the container tightly closed in a dry, dark, and well-ventilated place as recommended by suppliers.[1][2]

This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

References

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.

- Fisher Scientific. (2025). SAFETY DATA SHEET - (S)-(+)-3-Amino-1-BOC-piperidine.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(2-Methoxyphenyl)piperidine.

- BLDpharm. (n.d.). 761440-87-3|1-(4-Amino-3-methoxyphenyl)piperidin-4-ol.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Hydroxypiperidine.

- Sunway Pharm Ltd. (n.d.). 1-(4-AMINO-3-METHOXYPHENYL)PIPERIDIN-4-OL.

- ChemWhat. (n.d.). 1197953-49-3 | (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide.

- PubMed. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry.

- PubMed. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry.

- CymitQuimica. (n.d.). 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol.

- PubMed. (2012). Piperidin-4-one: the potential pharmacophore.

- ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives.

- PubChem. (n.d.). Piperidin-4-ol | C5H11NO | CID 79341.

- Google Patents. (n.d.). US7368463B2 - Substituted 4-amino-1-benzylpiperidine compounds.

- ResearchGate. (n.d.). Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ).

- PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine.

- Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.

- PrepChem.com. (n.d.). Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine.

Sources

- 1. 761440-87-3|1-(4-Amino-3-methoxyphenyl)piperidin-4-ol|BLD Pharm [bldpharm.com]

- 2. 1-(4-AMINO-3-METHOXYPHENYL)PIPERIDIN-4-OL - CAS:761440-87-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1197953-49-3 | (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide | Aryls | Ambeed.com [ambeed.com]

- 9. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.ca [fishersci.ca]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, a heterocyclic compound of interest in pharmaceutical research and development. The document details the known properties of this molecule and presents robust, field-proven methodologies for the experimental determination of key parameters including melting point, solubility, and pKa. This guide is intended to serve as a practical resource for researchers, enabling a thorough understanding and utilization of this compound in drug discovery and development workflows. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. By integrating established analytical techniques with theoretical insights, this guide aims to facilitate accurate characterization and informed application of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol.

Introduction

1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is a substituted piperidinol derivative with a chemical structure that suggests its potential as a versatile scaffold in medicinal chemistry. The presence of a primary aromatic amine, a methoxy group, and a hydroxylated piperidine ring provides multiple points for chemical modification and interaction with biological targets. A thorough understanding of its physicochemical properties is paramount for its application in drug design, formulation development, and pharmacokinetic studies. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various analytical and synthetic procedures. This guide provides a detailed examination of these critical characteristics.

Chemical Identity and Core Properties

The fundamental identification and basic properties of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol are summarized below. These data form the basis for all further characterization and application.

| Property | Value | Source |

| IUPAC Name | 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol | - |

| CAS Number | 761440-87-3 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)N)N2CCC(CC2)O | - |

| Appearance | Expected to be a solid at room temperature | Inferred from structure |

Experimentally Determined Physicochemical Properties

A comprehensive understanding of a compound's behavior necessitates empirical data. This section outlines the critical physicochemical parameters and provides detailed, validated protocols for their determination.

Melting Point

The melting point is a crucial indicator of a compound's purity and identity. For crystalline solids, a sharp melting range is indicative of high purity.

Status: Experimental value not currently available in public literature.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and reliable technique for determining the melting point of a solid organic compound.[2][3][4][5]

Instrumentation:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the sample of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to compact the sample into a column of 2-3 mm at the bottom.[5]

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/minute) to obtain an approximate melting point.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/minute to allow for thermal equilibrium.[5]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.

-

Repeat the measurement with a fresh sample to ensure reproducibility.

-

Causality and Trustworthiness: A slow heating rate near the melting point is critical for accurate determination, as it ensures that the temperature of the heating block and the sample are in equilibrium. A wide melting range typically indicates the presence of impurities.

Solubility Profile

Solubility is a critical determinant of a drug candidate's bioavailability and formulation possibilities. The "shake-flask" method is a well-established technique for determining equilibrium solubility.[6][7][8]

Status: Specific solubility data in various solvents are not currently available.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

This protocol is designed to determine the solubility of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol in aqueous buffers and common organic solvents.

Materials:

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

pH meter

-

Centrifuge

-

HPLC-UV or UPLC-MS system

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4)

-

Organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile)

Procedure:

-

Sample Preparation:

-

Add an excess amount of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent (e.g., 5 mL) to each vial.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

-

Dilute the filtered solution with an appropriate solvent for analysis.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or UPLC-MS method.

-

For aqueous buffers, measure the pH of the final saturated solution.

-

Causality and Trustworthiness: Ensuring an excess of solid material is present throughout the experiment is fundamental to achieving a true equilibrium saturated solution. The filtration step is critical to prevent artificially high solubility readings from suspended microparticles.

Caption: Workflow for Shake-Flask Solubility Determination.

Dissociation Constant (pKa)

The pKa value(s) of a molecule dictate its ionization state at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. Given the presence of a primary aromatic amine and a piperidine nitrogen, 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is expected to have at least two pKa values.

Status: Experimental pKa values are not currently available.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[9][10][11][12]

Instrumentation:

-

Autotitrator or a manual titration setup with a high-precision burette

-

Calibrated pH meter with a suitable electrode

-

Stir plate and stir bar

-

Jacketed titration vessel with temperature control

Reagents:

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Degassed, deionized water

-

Potassium chloride (for maintaining constant ionic strength)

Procedure:

-

System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[10]

-

Sample Preparation:

-

Accurately weigh a sample of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol and dissolve it in a known volume of deionized water to a concentration of approximately 1-5 mM.

-

Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[10]

-

-

Titration:

-

Place the sample solution in the titration vessel and begin stirring.

-

To determine the pKa of the basic groups, titrate the solution with the standardized 0.1 M HCl solution.

-

To determine the pKa of any acidic groups (or the conjugate acids of the bases), first, acidify the solution with a known excess of HCl and then back-titrate with the standardized 0.1 M NaOH solution.

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve. For multiple pKa values, multiple inflection points will be observed.

-

Causality and Trustworthiness: Maintaining a constant ionic strength minimizes variations in activity coefficients, leading to more accurate pKa determination. The use of degassed water is important to prevent interference from dissolved carbon dioxide, which can affect the pH of the solution.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic data are essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the chemical structure of organic molecules.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the substituted benzene ring. The substitution pattern will lead to specific splitting patterns.

-

Piperidine Protons: A series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the non-equivalent methylene protons of the piperidine ring.

-

Methine Proton: A signal corresponding to the proton attached to the carbon bearing the hydroxyl group (CH-OH).

-

Methoxy Protons: A sharp singlet around 3.8 ppm corresponding to the -OCH₃ group.

-

Hydroxyl and Amine Protons: Broad singlets that may be exchangeable with D₂O.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[13][14][15][16]

Materials:

-

High-quality 5 mm NMR tubes

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

-

Pasteur pipettes and filter plugs (e.g., glass wool)

-

Vortex mixer

Procedure:

-

Sample Weighing: Weigh 5-10 mg of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol for a ¹H NMR spectrum (20-50 mg for ¹³C NMR) into a small, clean vial.[14]

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common starting point for many organic molecules.[13] If the compound is not soluble, DMSO-d₆ is a more polar alternative.

-

Filtration: Filter the solution through a Pasteur pipette with a small plug of glass wool directly into the NMR tube to remove any particulate matter.

-

Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.

-

Labeling: Clearly label the NMR tube with the sample identity.

Caption: Workflow for NMR Sample Preparation.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of a compound and for quantitative analysis in various assays.

Expected Chromatographic Behavior: 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is a moderately polar compound and is expected to be well-retained on a reverse-phase C18 column using a mobile phase of acetonitrile or methanol and water, likely with a modifier such as formic acid or ammonium acetate to improve peak shape.

Experimental Protocol: Reverse-Phase HPLC Method Development

This protocol provides a starting point for developing a robust HPLC method for purity analysis.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Solvents:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

HPLC-grade solvents

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL.

-

Initial Gradient Method:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

UV detection: 254 nm and 280 nm (or scan for optimal wavelength)

-

Gradient: Start with 5-10% B for 2 minutes, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions and re-equilibrate.

-

-

Method Optimization:

-

Based on the initial chromatogram, adjust the gradient slope, initial and final mobile phase compositions, and flow rate to achieve good resolution of the main peak from any impurities.

-

If peak tailing is observed, consider using a different mobile phase modifier (e.g., trifluoroacetic acid or a buffer).

-

Causality and Trustworthiness: The use of an acidic modifier like formic acid protonates the basic nitrogen atoms in the molecule, which helps to prevent peak tailing by minimizing interactions with residual silanol groups on the stationary phase. This leads to sharper, more symmetrical peaks, which are essential for accurate quantification and purity assessment.

Conclusion

This technical guide has outlined the known physicochemical characteristics of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol and provided detailed, actionable protocols for the experimental determination of its key properties. By following these methodologies, researchers and drug development professionals can obtain the reliable and accurate data necessary to advance their research and development activities. A thorough characterization of this molecule is the foundation for unlocking its full potential as a valuable building block in the creation of novel therapeutics.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of Calgary. Melting point determination. [Link]

-

University of Alberta. How to Prepare Samples for NMR. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

experiment (1) determination of melting points. (2021-09-19). [Link]

-

University College London. Sample Preparation. [Link]

-

Nanalysis. (2024-02-29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

-

ACS Publications. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. [Link]

-

JoVE. (2017-02-22). Video: Melting Point Determination of Solid Organic Compounds. [Link]

-

PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Taylor & Francis Online. (2022-04-08). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]

-

Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

PMC. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]

-

USP-NF. (2016-09-30). <1236> Solubility Measurements. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

Sources

- 1. 1-(4-AMINO-3-METHOXYPHENYL)PIPERIDIN-4-OL - CAS:761440-87-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. pennwest.edu [pennwest.edu]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. uspnf.com [uspnf.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. organomation.com [organomation.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

1-(4-Amino-3-methoxyphenyl)piperidin-4-ol molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, a molecule of significant interest in medicinal chemistry due to its constituent piperidine and substituted aniline moieties. While specific experimental data for this compound (CAS 761440-87-3) is not extensively available in public literature, this document leverages foundational principles of stereochemistry, data from analogous structures, and established analytical methodologies to construct a robust theoretical framework. We will delve into the intricacies of its three-dimensional architecture, predict its most stable conformations, and outline detailed experimental and computational protocols for its empirical validation. This guide is intended to serve as a foundational resource for researchers engaged in the rational design and development of novel therapeutics incorporating this scaffold.

Introduction to the Molecular Scaffold

1-(4-Amino-3-methoxyphenyl)piperidin-4-ol (Molecular Formula: C₁₂H₁₈N₂O₂, Molecular Weight: 222.28 g/mol ) is a heterocyclic compound featuring a piperidin-4-ol ring system attached via its nitrogen atom to a 4-amino-3-methoxyphenyl group[1]. The piperidine ring is a privileged scaffold in drug discovery, known for its ability to orient substituents in precise three-dimensional arrangements, thereby influencing interactions with biological targets[2][3]. The substituted aniline portion is also a common pharmacophore. The interplay between the flexible piperidine ring and the planar, electronically-rich aromatic system dictates the molecule's overall shape, polarity, and potential for intermolecular interactions—critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Foundational Structural Analysis

The molecule can be deconstructed into two primary structural units: the piperidin-4-ol core and the N-aryl substituent.

-

The Piperidin-4-ol Ring: This is a six-membered saturated heterocycle. To minimize torsional and angle strain, the ring overwhelmingly adopts a chair conformation , which is significantly more stable than higher-energy forms like the boat or twist-boat conformations[2]. The carbon atoms are sp³ hybridized with bond angles approximating 109.5°, while the nitrogen atom also adopts sp³ hybridization, allowing for a pyramidal geometry.

-

The 1-(4-Amino-3-methoxyphenyl) Substituent: This N-aryl group consists of a benzene ring substituted with an amino (-NH₂) group and a methoxy (-OCH₃) group. The aromatic ring is planar with sp² hybridized carbons. The nitrogen atom of the piperidine ring forms a C-N bond with this aromatic system.

Conformational Landscape

The conformational flexibility of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is primarily governed by two factors: the ring inversion of the piperidine core and the orientation of its substituents.

Piperidine Ring Conformation

The piperidine ring exists in a dynamic equilibrium between two chair conformations. The key conformational question revolves around the orientation of the hydroxyl (-OH) group at the C-4 position.

-

Equatorial vs. Axial -OH: In 4-substituted piperidines, the conformational preferences are often analogous to those of substituted cyclohexanes[4][5]. Generally, a substituent is sterically favored in the more spacious equatorial position. Therefore, the conformer with the 4-hydroxyl group in the equatorial position is predicted to be the most stable. The N-aryl substituent at the 1-position is also expected to preferentially occupy an equatorial position to minimize steric hindrance.

The equilibrium between the two primary chair forms is depicted below. Conformer A, with both the large N-aryl group and the 4-hydroxyl group in equatorial positions, is predicted to be the major contributor at equilibrium.

Influence of the N-Aryl Substituent

The large 4-amino-3-methoxyphenyl group at the N-1 position significantly influences the ring's conformation. N-acylation or the presence of bulky N-substituents can sometimes introduce allylic strain (A¹,³ strain), which can favor axial orientations for adjacent (C-2) substituents[5]. However, for an N-aryl group at the 1-position, an equatorial orientation is generally favored to minimize steric clashes with the axial hydrogens at C-2 and C-6.

Furthermore, protonation of the piperidine nitrogen can alter conformational preferences, especially when polar substituents are present at the C-4 position[4]. In the case of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, the basicity of the aniline nitrogen and the piperidine nitrogen will be key factors in its behavior in physiological environments.

Recommended Methodologies for Empirical Elucidation

To empirically validate the predicted structure and conformation, a combination of spectroscopic, crystallographic, and computational methods is required.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for studying conformations in solution.

Protocol 1: NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire high-resolution ¹H, ¹³C, COSY, and HSQC spectra.

-

¹H NMR Analysis:

-

Chemical Shifts: The chemical shift of the proton at C-4 (the carbon bearing the -OH group) will differ depending on its orientation. Axial protons are typically shielded (appear at a lower ppm) compared to equatorial protons.

-

Coupling Constants (³JHH): This is the most definitive NMR parameter for conformational analysis. The coupling constant between the C-4 proton and the adjacent C-3 and C-5 protons depends on the dihedral angle.

-

A large coupling constant (³J ≈ 8-13 Hz) indicates an axial-axial relationship.

-

A small coupling constant (³J ≈ 2-5 Hz) indicates an axial-equatorial or equatorial-equatorial relationship.

-

-

Interpretation: For the predicted major conformer (equatorial -OH), the C-4 proton would be in the axial position. It would therefore exhibit large coupling constants to the axial protons at C-3 and C-5.

-

-

¹³C NMR Analysis: The chemical shifts of the ring carbons are also conformation-dependent. The γ-gauche effect predicts that a carbon atom will be shielded (resonate at a lower ppm) if it is gauche to another carbon or heteroatom. This can help confirm the orientation of the C-4 hydroxyl group.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and conformation in the solid state.

Protocol 2: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[7][8]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[9]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise atomic coordinates, bond lengths, bond angles, and torsion angles.[9][10]

-

Analysis: The refined structure will definitively show the piperidine ring conformation (chair, boat, etc.) and the precise orientation of all substituents in the crystal lattice.

Computational Modeling

Computational chemistry offers profound insights into the relative energies of different conformers, complementing experimental data.[5][11]

Protocol 3: Computational Conformational Analysis

-

Initial Structure Generation: Build the 3D structure of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol. Generate the two primary chair conformers (axial-OH and equatorial-OH).

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify all low-energy conformers, considering rotation around the N-C(aryl) bond.

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization on all identified conformers using an appropriate level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.[5]

-

Calculate the single-point energies and perform frequency calculations to obtain the Gibbs free energies (ΔG) for each optimized conformer. The absence of imaginary frequencies confirms a true energy minimum.

-

-

Solvation Modeling: To simulate behavior in solution, repeat the energy calculations using a polarizable continuum model (PCM) for relevant solvents (e.g., water, chloroform).[11]

-

Analysis: Compare the relative ΔG values of the conformers. The conformer with the lowest ΔG is the most stable and its calculated population can be determined using the Boltzmann distribution. The results can then be compared with experimental NMR data.

Summary of Predicted Structural Parameters

The following table summarizes the predicted conformational preferences for the most stable conformer of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol.

| Feature | Predicted Orientation/State | Rationale |

| Piperidine Ring | Chair Conformation | Minimizes torsional and angle strain, the most stable form for six-membered rings.[2] |

| N-Aryl Substituent | Equatorial | Minimizes 1,3-diaxial steric interactions with C-2/C-6 axial protons. |

| C-4 Hydroxyl Group | Equatorial | Minimizes steric hindrance, generally the more stable position for 4-substituents.[4][5] |

Conclusion

The molecular architecture of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is dominated by a stable chair conformation of the piperidine ring. Theoretical analysis strongly suggests that the lowest energy state features both the N-aryl substituent and the C-4 hydroxyl group in equatorial positions to minimize steric strain. This guide provides a robust framework and detailed protocols for the empirical validation of this structure using modern spectroscopic, crystallographic, and computational techniques. A thorough understanding of this molecule's three-dimensional conformation is a critical first step for any drug discovery program aiming to leverage this promising chemical scaffold.

References

- A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones. (n.d.). BenchChem.

-

Gorin, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry. Retrieved from [Link]

-

Jones, G. A., et al. (1991). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of Computer-Aided Molecular Design, 5(3), 205-212. Retrieved from [Link]

- A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. (n.d.). BenchChem.

- Theoretical Conformational Analysis of Piperidine-1-carbonyl Azide: An In-depth Technical Guide. (n.d.). BenchChem.

-

Manimekalai, A., et al. (2007). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 119(4), 347-354. Retrieved from [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). ResearchGate. Retrieved from [Link]

-

O'Hagan, D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Retrieved from [Link]

-

Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. (2021). Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega. Retrieved from [Link]

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).

-

The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (2022). Molecules. Retrieved from [Link]

-

m-Anisidine, or 3-Methoxyaniline. 间茴香胺 3-氨基茴香醚 NMR. (2014). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]

-

Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2011). ResearchGate. Retrieved from [Link]

-

1-(4-AMINO-3-METHOXYPHENYL)PIPERIDIN-4-OL. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]

-

Benzenamine, 3-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (2022). Acta Crystallographica Section E. Retrieved from [Link]

-

m-Anisidine. (n.d.). Wikipedia. Retrieved from [Link]

-

3-METHOXYANILINE | CAS 536-90-3. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

Two polymorphs of 4-hydroxypiperidine with different NH configurations. (2015). CrystEngComm. Retrieved from [Link]

-

Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. (n.d.). PrepChem.com. Retrieved from [Link]

-

4-(3-Methoxyphenyl)piperidin-4-ol. (n.d.). PubChem. Retrieved from [Link]

- Method for preparing 1-(3-methoxypropyl)-4-piperidinamine. (n.d.). Google Patents.

-

Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2012). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2014). ResearchGate. Retrieved from [Link]

-

Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). (2009). ResearchGate. Retrieved from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2023). Molecules. Retrieved from [Link]

-

Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. (n.d.). PrepChem.com. Retrieved from [Link]

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Conformational Analyses of the AHD1-UBAN Region of TNIP1 Highlight Key Amino Acids for Interaction with Ubiquitin. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Retrieved from [Link]

-

1-(3-Methoxypropyl)-4-piperidinamine. (n.d.). PubChem. Retrieved from [Link]

-

N-(4-methoxyphenyl)piperidine. (n.d.). PubChem. Retrieved from [Link]

-

1-(4-Methoxyphenyl)piperidine. (n.d.). SpectraBase. Retrieved from [Link]

-

4-{[(3,4-dimethoxyphenyl)amino]methyl}piperidin-4-ol. (n.d.). PubChemLite. Retrieved from [Link]

-

1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol. (n.d.). PubChem. Retrieved from [Link]

-

Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (2020). Acta Crystallographica Section E. Retrieved from [Link]

Sources

- 1. 1-(4-AMINO-3-METHOXYPHENYL)PIPERIDIN-4-OL - CAS:761440-87-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrevlett.com [chemrevlett.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Characterization of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the compound 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind experimental choices and provides a framework for the structural elucidation of this and similar molecules.

Introduction

1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is a piperidine derivative with potential applications in medicinal chemistry.[1][2] Its structure comprises a substituted aromatic ring and a piperidinol moiety, functional groups that are pivotal in various biologically active compounds.[1][3] Accurate spectral analysis is crucial for confirming the identity, purity, and structure of this compound, which serves as a foundational step in any research and development pipeline.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, both ¹H and ¹³C NMR are instrumental in assigning the positions of protons and carbons.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR chemical shifts for 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol. These predictions are based on the analysis of similar chemical structures and established chemical shift libraries.[4][5][6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (C5-H) | ~6.7 | d | 1H |

| Ar-H (C6-H) | ~6.6 | d | 1H |

| Ar-H (C2-H) | ~6.3 | dd | 1H |

| -OH (piperidinol) | Variable (broad) | s | 1H |

| -NH₂ | Variable (broad) | s | 2H |

| -OCH₃ | ~3.8 | s | 3H |

| -CH (piperidinol) | ~3.7 | m | 1H |

| -CH₂ (axial, piperidine) | ~3.4 | m | 2H |

| -CH₂ (equatorial, piperidine) | ~2.8 | m | 2H |

| -CH₂ (piperidinol, axial) | ~1.9 | m | 2H |

| -CH₂ (piperidinol, equatorial) | ~1.6 | m | 2H |

¹H NMR Interpretation: A Causality-Driven Approach

The predicted chemical shifts are rationalized by the electronic environment of each proton. The aromatic protons are expected in the upfield region of the aromatic spectrum due to the electron-donating effects of the amino and methoxy groups. The methoxy group's protons appear as a sharp singlet around 3.8 ppm. The protons on the piperidine ring exhibit more complex splitting patterns due to their diastereotopic nature and axial/equatorial conformations. The protons on the carbons adjacent to the nitrogen are deshielded and appear at a lower field compared to the other piperidine protons. The hydroxyl and amine protons will likely appear as broad singlets, and their chemical shifts are highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The table below outlines the predicted carbon-13 NMR chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-C (C-O) | ~148 |

| Ar-C (C-N) | ~140 |

| Ar-C (C-NH₂) | ~135 |

| Ar-C (C-H) | ~118 |

| Ar-C (C-H) | ~115 |

| Ar-C (C-H) | ~105 |

| -CH (piperidinol) | ~67 |

| -OCH₃ | ~56 |

| -CH₂ (piperidine, C-N) | ~50 |

| -CH₂ (piperidinol) | ~34 |

¹³C NMR Interpretation: Structural Insights

The aromatic carbons exhibit a wide range of chemical shifts influenced by the substituents. The carbons attached to the electronegative oxygen and nitrogen atoms are significantly deshielded. The methoxy carbon appears around 56 ppm. Within the piperidine ring, the carbon bearing the hydroxyl group is the most deshielded among the aliphatic carbons, while the carbons adjacent to the ring nitrogen appear at a lower field due to the inductive effect of nitrogen.[7][8]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is expected to show characteristic absorption bands for its amine, hydroxyl, ether, and aromatic functionalities.[9][10]

Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3400-3200 | Strong, Broad |

| N-H Stretch (primary amine) | 3400-3300 (asymmetric) & 3330-3250 (symmetric) | Medium (two bands)[10] |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic) | 2950-2850 | Medium to Strong |

| N-H Bend (primary amine) | 1650-1580 | Medium[10] |

| C=C Stretch (aromatic) | 1600-1450 | Medium to Strong |

| C-N Stretch (aromatic amine) | 1335-1250 | Strong[10] |

| C-O Stretch (aryl ether) | 1275-1200 (asymmetric) & 1075-1020 (symmetric) | Strong |

| C-O Stretch (alcohol) | 1260-1000 | Strong |

| C-N Stretch (aliphatic amine) | 1250-1020 | Medium[10] |

IR Spectrum Interpretation: A Functional Group Analysis

The presence of a broad band in the 3400-3200 cm⁻¹ region is indicative of the O-H stretching of the alcohol group, with its broadness resulting from hydrogen bonding. The N-H stretching of the primary amine is expected to show two distinct bands in a similar region.[10] Aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively. The N-H bending vibration of the primary amine should appear in the 1650-1580 cm⁻¹ range.[10] The aromatic C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region. The strong C-N stretching of the aromatic amine and the C-O stretching of the aryl ether and alcohol will be prominent in the fingerprint region.[10]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its structure.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 222.28

-

Major Fragmentation Pathways:

-

Loss of H₂O from the piperidinol ring.

-

Alpha-cleavage adjacent to the piperidine nitrogen.

-

Cleavage of the C-N bond connecting the aromatic ring and the piperidine ring.

-

Fragmentation of the aromatic ring.

-

Mass Spectrum Interpretation: Elucidating Fragmentation

The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₈N₂O₂ = 222.28 g/mol ).[2] The fragmentation pattern will be characteristic of both the piperidinol and the substituted aniline moieties. A common fragmentation for cyclic alcohols is the loss of a water molecule. Alpha-cleavage next to the nitrogen in the piperidine ring is also a likely fragmentation pathway. Cleavage of the bond between the aromatic ring and the piperidine nitrogen would lead to fragments corresponding to each of these structural units. Further fragmentation of the aromatic portion could involve the loss of the methoxy group.[11][12]

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a liquid or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Methodologies

Caption: Workflow for the spectral analysis of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol.

References

-

ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. Available at: [Link]

-

analyzetest.com. Different type of amines in FT-IR spectroscopy. Available at: [Link]

-

Supplementary Information. Available at: [Link]

-

ResearchGate. Mass fragmentation pattern for complexes 1-4. Available at: [Link]

-

RSC Publishing. Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations. Available at: [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]

-

PrepChem.com. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Available at: [Link]

-

PubChemLite. 1-(4-amino-3-methoxyphenyl)-n,n-dimethylpiperidin-4-amine. Available at: [Link]

-

SpectraBase. 1-(4-Methoxyphenyl)piperidine - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

ResearchGate. Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][9][10]diazepines. IV. Available at: [Link]

-

NIST WebBook. 4-Piperidinol, 1-(phenylmethyl)-. Available at: [Link]

-

PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Available at: [Link]

-

PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available at: [Link]

-

PrepChem.com. Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. Available at: [Link]

-

MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Available at: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine. Available at: [Link]

-

PubChem. N-(4-methoxyphenyl)piperidine. Available at: [Link]

-

Sci-Hub. 1H and13C NMR spectroscopy of some 4-(p-fluorobenzoyl)piperidine derivatives. Available at: [Link]

-

precisionFDA. (3S,4R)-4-((4-AMINO-5-CHLORO-2-METHOXYBENZOYL)AMINO)-3-METHOXY-1-PIPERIDINEHEXANOIC ACID. Available at: [Link]

-

4,4′-([4][5][9]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Available at: [Link]

-

PubChem. 4-Hydroxy-3-methoxycinnamylpiperidine. Available at: [Link]

Sources

- 1. 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol | 1130146-98-3 | Benchchem [benchchem.com]

- 2. 1-(4-AMINO-3-METHOXYPHENYL)PIPERIDIN-4-OL - CAS:761440-87-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Sci-Hub. 1H and13C NMR spectroscopy of some 4-(p-fluorobenzoyl)piperidine derivatives / Magnetic Resonance in Chemistry, 1998 [sci-hub.sg]

- 9. researchgate.net [researchgate.net]

- 10. analyzetest.com [analyzetest.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development and chemical process design. This guide provides a detailed examination of the solubility profile of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, a key chemical intermediate. We delve into the critical physicochemical properties that govern its solubility, present a theoretical framework for its behavior in various media, and provide detailed, field-proven protocols for experimental solubility determination. By integrating theoretical principles with practical methodologies, this document serves as an essential resource for scientists aiming to characterize and optimize the applications of this molecule. We explore thermodynamic equilibrium solubility, kinetic solubility, and the profound impact of pH on this weakly basic compound, culminating in a robust strategy for its comprehensive solubility assessment.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a pivotal physicochemical property that dictates its fate in both chemical and biological systems. For a compound like 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, its solubility characteristics are paramount for a range of applications, from reaction kinetics in process chemistry to absorption and bioavailability in pharmaceutical formulations. Poor solubility can lead to significant challenges, including low bioavailability, unreliable in vitro assay results, and difficulties in formulation development.[1][2] Therefore, a thorough and early-stage characterization of its solubility profile is not merely a data-gathering exercise; it is a critical step in risk mitigation and strategic development. This guide will provide the foundational knowledge and practical protocols to comprehensively map the solubility of this compound.

Physicochemical Characterization of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Understanding the intrinsic properties of a molecule is the first step toward predicting its solubility behavior.

-

Chemical Structure:

-

IUPAC Name: 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

-

Molecular Formula: C₁₂H₁₈N₂O₂[3]

-

Molecular Weight: 222.28 g/mol [3]

-

Key Functional Groups: The structure features a primary aromatic amine, a methoxy group, a tertiary amine within the piperidine ring, and a secondary alcohol. These groups, particularly the basic amines, are the primary determinants of the compound's pH-dependent solubility. The aromatic amine is weakly basic, while the piperidine nitrogen is a stronger base. The hydroxyl and methoxy groups can participate in hydrogen bonding.

-

-

Predicted Physicochemical Properties: Due to the presence of ionizable amine groups, the pKa (acid dissociation constant) is a critical parameter. The aromatic amine will have a lower pKa compared to the more basic piperidine nitrogen. The octanol-water partition coefficient (logP) will indicate the compound's lipophilicity.

| Property | Predicted Value | Significance for Solubility |

| pKa₁ (Aromatic Amine) | ~4.5 | Influences ionization and solubility in acidic conditions (pH < 6). |

| pKa₂ (Piperidine Amine) | ~9.0 | Governs ionization and significant solubility increase at pH < 8. |

| logP | ~1.5 - 2.0 | Suggests moderate lipophilicity and likely low intrinsic aqueous solubility. |

| Polymorphism | Possible | Different crystalline forms (polymorphs) can exhibit varied solubility and stability.[4][5] This must be considered in all solubility studies. |

Theoretical Principles of Solubility

The solubility of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is not a single value but a profile dependent on several factors.

The Impact of pH and Ionization

As a weakly basic compound, its aqueous solubility is highly dependent on pH. The molecule exists in different ionization states depending on the pH of the medium.

-

At high pH (e.g., pH > 10): Both amine groups are predominantly in their neutral, un-ionized form (B). The solubility in this state is at its lowest and is referred to as the intrinsic solubility (S₀) .

-

At neutral to mildly acidic pH (e.g., pH 5-8): The more basic piperidine nitrogen becomes protonated (BH⁺). This charged species is significantly more water-soluble.

-

At strongly acidic pH (e.g., pH < 4): Both the piperidine and the aromatic amine groups become protonated (BH₂²⁺), further increasing water solubility.

The relationship between pH, pKa, and solubility for a basic drug can be described by the Henderson-Hasselbalch equation. The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form and the concentration of the ionized forms. For a diprotic base like this, the solubility increases exponentially as the pH drops below each pKa value.[6][7]

Solvent Effects

Beyond aqueous solutions, solubility in organic solvents is crucial for synthesis, purification, and formulation. The principle of "like dissolves like" is a useful guide.[8]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The compound is expected to have good solubility due to hydrogen bonding capabilities with the solvent.[9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated due to polarity and the ability to accept hydrogen bonds.

-

Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the polar nature of the molecule.[9]

Experimental Design for Solubility Profiling

A multi-faceted experimental approach is required to build a complete solubility profile. This involves determining both thermodynamic and kinetic solubility in various relevant media.

Thermodynamic Equilibrium Solubility

This is the most accurate measure of solubility, representing the point where the solution is saturated and in equilibrium with the solid material. The shake-flask method is the gold standard for this determination.[10][11] It involves agitating an excess of the solid compound in the solvent for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]

Solvent Selection

A strategic selection of solvents is essential for a comprehensive profile.

-

Aqueous Buffers: A series of buffers covering the physiological pH range (pH 1.2 to 7.4) is critical.[14][15] Standard buffers include simulated gastric fluid (SGF, pH 1.2), acetate buffer (pH 4.5), and simulated intestinal fluid (SIF, pH 6.8).

-

Organic Solvents: A panel of solvents with varying polarities should be tested (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene).

-

Biorelevant Media: For pharmaceutical applications, solubility in media that mimic the gastrointestinal fluids, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), provides invaluable insight into in vivo behavior.[16][17] These media contain bile salts and lecithin, which can significantly enhance the solubility of lipophilic compounds.

Detailed Experimental Protocols

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes the definitive method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol in a selected solvent at a controlled temperature.

Materials:

-

1-(4-Amino-3-methoxyphenyl)piperidin-4-ol (solid powder)

-

Selected solvents (e.g., pH 1.2 HCl, pH 6.8 phosphate buffer, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Calibrated analytical balance

-

HPLC system with a suitable column and validated analytical method

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each solvent). An amount sufficient to ensure undissolved solid remains at the end is crucial (e.g., 5-10 mg in 1-2 mL of solvent).

-

Equilibration: Add the precise volume of the selected solvent to each vial. Cap the vials tightly.

-

Agitation: Place the vials in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[13] The duration should be sufficient to ensure equilibrium is reached; this can be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration does not change.[18]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials to pellet any remaining suspended solid.

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any fine particles. Self-Validation Step: The first few drops should be discarded to prevent drug adsorption to the filter material.

-

Dilution & Analysis: Accurately dilute the filtrate with a suitable mobile phase and analyze the concentration using a pre-validated HPLC method.

-

Solid State Analysis: After the experiment, recover the remaining solid and analyze it (e.g., using XRPD) to confirm that no polymorphic transformation has occurred during the experiment.[4][19]

Data Analysis and Interpretation

The experimental data should be compiled and analyzed to provide a clear and actionable solubility profile.

Illustrative Solubility Data

The following table presents a hypothetical but scientifically plausible solubility profile for 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol, based on the principles discussed.

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mg/mL) | Classification |

| 0.1 N HCl | 1.2 | 37 | > 1,000,000 | > 1000 | Very Soluble |

| Acetate Buffer | 4.5 | 37 | 85,000 | 85 | Freely Soluble |

| Phosphate Buffer (SIF) | 6.8 | 37 | 1,200 | 1.2 | Slightly Soluble |

| Water | ~7.5 | 25 | 250 | 0.25 | Very Slightly Soluble |

| Phosphate Buffer | 8.0 | 37 | 150 | 0.15 | Very Slightly Soluble |

| Methanol | N/A | 25 | 150,000 | 150 | Freely Soluble |

| Ethanol | N/A | 25 | 95,000 | 95 | Freely Soluble |

| DMSO | N/A | 25 | > 200,000 | > 200 | Very Soluble |

| FaSSIF | 6.5 | 37 | 1,800 | 1.8 | Slightly Soluble |

| FeSSIF | 5.0 | 37 | 65,000 | 65 | Soluble |

Interpretation:

-

The data clearly demonstrates the compound's behavior as a weak base, with solubility dramatically increasing as the pH decreases from 8.0 to 1.2.[7]

-

The intrinsic solubility (approximated by the value at pH 8.0) is very low.

-

Solubility in polar organic solvents like methanol and ethanol is high.

-

Biorelevant media data suggests a significant positive food effect: solubility is much higher in the fed state (FeSSIF, pH 5.0) than in the fasted state (FaSSIF, pH 6.5), which is critical information for oral drug development.[16]

Conclusion

The solubility profile of 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol is complex and highly dependent on the physicochemical environment. This guide has established that the compound is a weak base with low intrinsic aqueous solubility. Its solubility is profoundly enhanced in acidic conditions and in polar organic solvents. The application of systematic, validated protocols, such as the shake-flask method, is essential for generating reliable data. Characterization in biorelevant media is crucial for predicting its behavior in a physiological setting. A comprehensive understanding of this solubility profile, grounded in the principles and methodologies outlined herein, is indispensable for guiding rational process development, formulation design, and ultimately, the successful application of this versatile chemical intermediate.

References

-

Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759–18776.

-

Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced Drug Delivery Reviews, 46(1-3), 75-87.

-